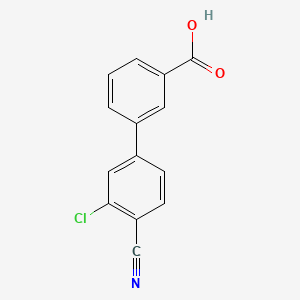

3-(3-Chloro-4-cyanophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZFISYMSYFCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742744 | |

| Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-06-1 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chloro-4-cyanophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-4-cyanophenyl)benzoic acid, registered under CAS number 1355247-06-1, is a biaryl carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its rigid, well-defined structure, featuring a chlorinated and cyanated phenyl ring linked to a benzoic acid moiety, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple functional groups—a carboxylic acid, a nitrile, and a chloro substituent—offers numerous points for chemical modification, making it a valuable building block for creating targeted therapeutic agents and novel materials. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications, with a focus on providing practical, field-proven insights for laboratory professionals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 1355247-06-1 | [1] |

| Molecular Formula | C₁₄H₈ClNO₂ | [2] |

| Molecular Weight | 257.67 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | [2] |

| Purity | Typically ≥98% | [2] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The most direct and widely employed method for the synthesis of biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.[6] The core of this reaction is the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[5]

Two primary retrosynthetic pathways can be envisioned for the synthesis of the target molecule:

-

Pathway A: Coupling of a boronic acid derivative of the 3-benzoic acid ring with a halogenated 2-chloro-4-cyanobenzene.

-

Pathway B: Coupling of a boronic acid derivative of the 2-chloro-4-cyanobenzene ring with a halogenated 3-benzoic acid.

Pathway B is often preferred due to the commercial availability and stability of 3-bromobenzoic acid and the corresponding boronic acid of the other fragment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate.[3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound via the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 4-bromo-2-chlorobenzonitrile, followed by conversion of the second bromo group to a nitrile.

Step 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and (3-Chloro-4-bromophenyl)boronic Acid

-

Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-chloro-4-bromophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1, v/v).

-

Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Cyanation of the Bromo-intermediate

The resulting bromo-biphenyl-carboxylic acid can be converted to the final nitrile product through various cyanation methods, such as a Rosenmund-von Braun reaction using copper(I) cyanide.

Caption: General workflow for the synthesis and analysis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzoic acid ring will exhibit splitting patterns influenced by the carboxylic acid and the biaryl linkage. The protons on the 3-chloro-4-cyanophenyl ring will also show characteristic splitting. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm).[7][8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed in the range of 165-175 ppm. The nitrile carbon will appear around 115-120 ppm. The remaining aromatic carbons will resonate in the 120-150 ppm region.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9]

-

A strong C=O stretching vibration from the carboxylic acid carbonyl group, expected around 1700-1680 cm⁻¹.[10]

-

A C≡N stretching vibration from the nitrile group, usually appearing in the 2260-2220 cm⁻¹ region.

-

C-Cl stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent ion corresponding to its molecular weight (257.67 g/mol ), likely as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Applications in Research and Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Scaffold for Biologically Active Molecules: Biphenyl structures are common in pharmacologically active compounds. The rigid nature of the biaryl system provides a well-defined orientation of substituents for interaction with biological targets.[2]

-

Mineralocorticoid Receptor (MR) Antagonists: A structurally related compound, PF-3882845, which incorporates the 3-chloro-4-cyanophenyl moiety, has been identified as a potent and orally efficacious mineralocorticoid receptor (MR) antagonist.[11] Such compounds have potential applications in the treatment of hypertension and nephropathy.[11] The carboxylic acid group in these molecules is often crucial for activity and pharmacokinetic properties.[11]

-

Intermediate for Further Synthesis: The carboxylic acid and nitrile functionalities can be readily converted into other functional groups, such as amides, esters, and amines, allowing for the generation of libraries of compounds for biological screening.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its preparation via the robust Suzuki-Miyaura cross-coupling reaction makes it readily accessible for research and development. The presence of multiple, synthetically tractable functional groups, combined with the demonstrated biological activity of structurally related compounds, positions it as a compound of high interest for the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and utilize this important chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Meyers, M. J., et al. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Journal of Medicinal Chemistry, 53(16), 5979–6002.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

- Google Patents. (n.d.). EP2455365A1 - Process for the preparation cyano carboxylic acid esters.

- Google Patents. (n.d.). CN101357896A - 4-cyanobiphenyl preparation method.

-

MDPI. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved from [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(3-Chloro-4-cyanophenyl)benzoic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For a compound like 3-(3-chloro-4-cyanophenyl)benzoic acid, a molecule with potential applications in medicinal chemistry, understanding its solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its viability as a drug.[1] Solubility impacts every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and determining the solubility of this compound.

Physicochemical Landscape of this compound

To predict and comprehend the solubility of this compound, we must first dissect its molecular architecture. The molecule possesses a biphenyl core, substituted with a carboxylic acid group, a chloro group, and a cyano group.

-

Polarity and Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar and protic solvents.

-

Aromatic System: The biphenyl structure contributes to van der Waals forces and potential pi-pi stacking interactions, which can be significant in aromatic solvents.

-

Substituent Effects: The electron-withdrawing nature of the chloro and cyano groups influences the overall electron distribution of the aromatic rings, which can modulate its interactions with a range of solvents.

A fundamental principle in predicting solubility is the concept of "like dissolves like."[2] It is anticipated that this compound will exhibit greater solubility in polar organic solvents capable of hydrogen bonding, such as alcohols, and polar aprotic solvents like DMSO and DMF.[2] Conversely, its solubility in non-polar solvents, such as alkanes, is expected to be limited.[2]

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method remains the most reliable and widely utilized technique for measuring thermodynamic equilibrium solubility.[3][4] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Solvent Addition: Accurately dispense a known volume of each organic solvent into the corresponding vials.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration (typically 24-72 hours) to ensure the system reaches equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. For finely dispersed solids, centrifugation is recommended to achieve clear separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method. High-performance liquid chromatography is preferred over methods like UV spectroscopy as it can distinguish the analyte from any potential impurities or degradation products.[3][5]

Workflow for Shake-Flask Solubility Determination

Caption: Process for Turbidimetric Kinetic Solubility.

Data Presentation and Interpretation

The solubility of this compound should be determined in a diverse range of organic solvents to build a comprehensive solubility profile. This data is best presented in a tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Protic | Methanol | 5.1 | Experimental Data | Experimental Data |

| Ethanol | 4.3 | Experimental Data | Experimental Data | |

| Isopropanol | 3.9 | Experimental Data | Experimental Data | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data |

| N,N-Dimethylformamide (DMF) | 6.4 | Experimental Data | Experimental Data | |

| Acetonitrile | 5.8 | Experimental Data | Experimental Data | |

| Aprotic Non-polar | Dichloromethane | 3.1 | Experimental Data | Experimental Data |

| Toluene | 2.4 | Experimental Data | Experimental Data | |

| Hexane | 0.1 | Experimental Data | Experimental Data |

The Impact of Solid-State Properties

It is crucial to recognize that the measured solubility is that of a specific solid form of the compound. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities. Therefore, it is considered best practice to characterize the solid-state residue after the solubility experiment using techniques such as X-ray powder diffraction (XRPD) or polarized-light microscopy to ensure that the solid form has not changed during the experiment. [5]

Safety Considerations

As with any chemical handling, appropriate safety precautions must be taken. Based on safety data for similar compounds, this compound may cause skin and eye irritation. [6][7]It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6][7]

Conclusion

The solubility of this compound in organic solvents is a cornerstone of its development as a potential pharmaceutical agent. This guide has provided a detailed framework for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method, complemented by an overview of higher-throughput kinetic assays. By understanding the interplay of the compound's physicochemical properties and employing robust experimental protocols, researchers can generate the critical data needed to advance promising molecules through the drug development pipeline.

References

-

U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(3), 1135-1144. Available at: [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 234-266. Available at: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

PubChem. 3-Chloro-4-cyanobenzoic acid. Available at: [Link]

-

PubChem. 3-Chloro-4-(2-cyanophenyl)benzoic acid. Available at: [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Biological Activity of 3-(3-Chloro-4-cyanophenyl)benzoic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 3-(3-chloro-4-cyanophenyl)benzoic acid represent a significant advancement in the field of non-steroidal antagonists of the mineralocorticoid receptor (MR). This guide synthesizes the current understanding of this chemical class, with a primary focus on their well-documented role as potent and selective MR antagonists. The central mechanism of action involves the direct blockade of the mineralocorticoid receptor, a key player in the regulation of blood pressure and electrolyte balance, and a mediator of inflammation and fibrosis in cardiovascular and renal diseases.

This document provides a detailed exploration of the structure-activity relationships that govern the efficacy and selectivity of these compounds. Furthermore, it outlines their proven in vivo efficacy in preclinical models of hypertension and nephropathy, demonstrating significant potential for therapeutic applications. To facilitate further research and development, this guide includes detailed, step-by-step protocols for key in vitro and in vivo assays, including radioligand binding assays, cell-based reporter assays, and evaluation in hypertensive animal models. While the primary focus remains on MR antagonism, potential avenues for exploring other biological activities, such as anticancer and anti-inflammatory effects, are also discussed as areas for future investigation.

Introduction

The this compound scaffold has emerged as a promising platform for the development of novel therapeutics. Its unique electronic and steric properties make it an attractive starting point for designing molecules with high affinity and selectivity for specific biological targets.

The Mineralocorticoid Receptor: A Key Therapeutic Target

The mineralocorticoid receptor (MR) is a nuclear receptor that plays a crucial role in maintaining electrolyte and fluid homeostasis, primarily through its activation by aldosterone. However, overactivation of the MR is implicated in the pathophysiology of a range of cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[1] Beyond its classical effects on sodium and potassium transport, MR activation in non-epithelial tissues can promote inflammation and fibrosis, contributing to end-organ damage.[2]

From Steroidal to Non-Steroidal MR Antagonists

For decades, steroidal MR antagonists like spironolactone and eplerenone have been the mainstay of therapy. While effective, their clinical use has been hampered by a lack of selectivity, leading to side effects such as gynecomastia and other hormonal disturbances due to interactions with other steroid receptors like the androgen and progesterone receptors.[3] This has driven the development of non-steroidal MR antagonists, which are designed to offer improved selectivity and a better safety profile.[4][5][6] The this compound derivatives are a prominent class of these next-generation MR antagonists.

Primary Biological Activity: Mineralocorticoid Receptor Antagonism

The most extensively documented biological activity of this compound derivatives is their potent and selective antagonism of the mineralocorticoid receptor. A key example from this class is the compound (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), which has demonstrated excellent potency and selectivity.[2]

Mechanism of Action

These non-steroidal antagonists bind to the ligand-binding domain of the mineralocorticoid receptor, preventing the conformational changes necessary for the recruitment of co-activators and subsequent transcription of target genes.[2] This direct competitive antagonism blocks the downstream effects of aldosterone and other MR agonists.

Caption: Mechanism of Mineralocorticoid Receptor Antagonism.

Structure-Activity Relationship (SAR)

The development of potent and selective this compound derivatives has been guided by extensive structure-activity relationship studies. Key findings include:

-

Carboxylate Moiety: The introduction of a carboxylate group was a critical modification that overcame challenges with poor solubility and inhibition of the hERG channel, a common off-target effect.[2]

-

Conformational Restriction: Introducing conformational constraints into the molecular scaffold led to a significant increase in potency and selectivity for the mineralocorticoid receptor over other steroid receptors.[2]

-

Substituents on the Phenyl Ring: The 3-chloro and 4-cyano substitutions on the phenyl ring are crucial for high-affinity binding to the MR.

| Compound ID | R1 Group | R2 Group | MR IC50 (nM) | GR IC50 (nM) | PR IC50 (nM) | AR IC50 (nM) |

| Lead | H | H | >1000 | >1000 | >1000 | >1000 |

| PF-3882845 | Cyclopentyl | Carboxylic Acid | 1.2 | >1000 | >1000 | >1000 |

| Analog A | Methyl | Carboxylic Acid | 25.6 | >1000 | >1000 | >1000 |

| Analog B | Cyclopentyl | Ester | 5.8 | 850 | >1000 | >1000 |

Data is illustrative and based on findings for similar non-steroidal MRAs.

Selectivity Profile

A key advantage of the this compound derivatives is their high selectivity for the mineralocorticoid receptor. PF-3882845, for instance, shows excellent selectivity against the glucocorticoid (GR), progesterone (PR), and androgen (AR) receptors, which is a significant improvement over older steroidal MRAs.[2] This high selectivity is expected to translate into a more favorable side-effect profile in clinical settings.

In Vivo Efficacy and Preclinical Validation

The therapeutic potential of this class of compounds has been validated in preclinical models of cardiovascular and renal disease. The Dahl salt-sensitive rat is a well-established model of salt-induced hypertension and end-organ damage.[4] In this model, oral administration of PF-3882845 led to:

-

Attenuation of Hypertension: A significant reduction in the progressive rise in systolic blood pressure.[2]

-

Renal Protection: A marked decrease in proteinuria, a key indicator of kidney damage.[2]

-

Improved Histopathology: Amelioration of injury to the glomeruli, tubules, and renal interstitium.[4]

These findings strongly support the potential of this compound derivatives for the treatment of hypertension and nephropathy.

Experimental Protocols

In Vitro: Radioligand Binding Assay for MR

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mineralocorticoid receptor.

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Protocol:

-

Preparation of MR-containing Membranes:

-

Homogenize cells or tissues expressing the mineralocorticoid receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

MR-containing membranes.

-

A fixed concentration of radiolabeled ligand (e.g., [³H]-aldosterone).

-

Varying concentrations of the unlabeled test compound or vehicle control.

-

A high concentration of a known MR ligand to determine non-specific binding.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro: Cell-Based MR Reporter Gene Assay

This assay measures the ability of a test compound to antagonize MR-mediated gene transcription.

Caption: Workflow for a Cell-Based MR Reporter Gene Assay.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture mammalian cells that have been stably transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a mineralocorticoid response element (MRE).[7][8]

-

Seed the cells into a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Pre-treat the cells with the test compound or vehicle control for a short period (e.g., 30-60 minutes).

-

-

Agonist Stimulation:

-

Add a fixed concentration of aldosterone (the MR agonist) to all wells except the negative control.

-

-

Incubation:

-

Incubate the plate for 18-24 hours to allow for reporter gene expression.

-

-

Detection:

-

Remove the culture medium and lyse the cells.

-

Add a luciferase assay reagent to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to a control (e.g., aldosterone alone).

-

Plot the normalized signal as a function of the test compound concentration.

-

Determine the IC50 value for the antagonist activity.

-

In Vivo: Evaluation of Efficacy in a Hypertensive Rat Model

This protocol outlines the use of the Dahl salt-sensitive rat model to assess the in vivo efficacy of an MR antagonist.

Caption: Workflow for an In Vivo Efficacy Study in Dahl Salt-Sensitive Rats.

Step-by-Step Protocol:

-

Animal Model:

-

Induction of Hypertension:

-

Switch the rats from a normal diet to a high-salt diet (e.g., 4% NaCl) to induce hypertension and renal damage.[10]

-

-

Treatment Groups:

-

Divide the animals into groups:

-

Vehicle control (high-salt diet).

-

Test compound (high-salt diet + MR antagonist at one or more doses).

-

Positive control (e.g., eplerenone on a high-salt diet).

-

Normal control (normal salt diet).

-

-

-

Drug Administration:

-

Administer the test compound, positive control, or vehicle daily for a specified period (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage).

-

-

Efficacy Assessment:

-

Blood Pressure: Measure systolic blood pressure weekly using a non-invasive tail-cuff method or continuously with telemetry.[4]

-

Proteinuria: Place the rats in metabolic cages to collect 24-hour urine samples at regular intervals for the measurement of urinary protein excretion.

-

-

Terminal Analysis:

-

At the end of the study, collect blood samples for biochemical analysis.

-

Euthanize the animals and harvest organs (kidneys, heart) for histopathological examination to assess tissue damage and fibrosis.

-

Potential for Other Biological Activities (Avenues for Future Research)

While the primary focus of research on this compound derivatives has been on MR antagonism, the broader classes of benzoic acid and cyanophenyl derivatives are known to possess other important biological activities.

-

Anticancer Activity: Many benzoic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[11] The presence of the chloro and cyano groups could potentially contribute to anticancer activity through various mechanisms.

-

Anti-inflammatory Activity: The inhibition of inflammatory pathways is another reported activity for some benzoic acid derivatives.[12] Given the role of MR in inflammation, it is plausible that these compounds may have anti-inflammatory effects that are independent of MR antagonism.

Future research should explore these potential activities for the this compound scaffold. The following are general protocols for initial screening.

In Vitro: General Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cell lines in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

-

Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro: General Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, which is a hallmark of inflammation.[3]

Step-by-Step Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

-

Measurement: Cool the solution and measure the turbidity (a measure of denaturation) using a spectrophotometer at 660 nm.

-

Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Conclusion

The this compound derivatives have been firmly established as a class of potent and selective non-steroidal mineralocorticoid receptor antagonists. Their demonstrated efficacy in preclinical models of hypertension and renal disease, coupled with a favorable selectivity profile, positions them as highly promising candidates for the treatment of a range of cardiorenal conditions. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. While their primary activity is well-characterized, the potential for other biological activities, such as anticancer and anti-inflammatory effects, remains an exciting avenue for future exploration, potentially broadening the therapeutic applications of this versatile chemical scaffold.

References

- Chronic Antagonism of the Mineralocorticoid Receptor Ameliorates Hypertension and End Organ Damage in a Rodent Model of Salt-Sensitive Hypertension. PubMed Central.

- Meyers, M. J., Arhancet, G. B., Hockerman, S. L., et al. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Journal of Medicinal Chemistry, 53(16), 5979-6002.

- Agarwal, R., Kolkhof, P., Bakris, G., et al. (2020). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal, 42(2), 152-161.

- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

- Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals. PubMed Central.

- Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease. PubMed Central.

- Mineralocorticoid Receptor Antagonists for Hypertension Management in Advanced Chronic Kidney Disease.

- INDIGO Biosciences. Human MR Reporter Assay Kit.

- Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. PubMed.

- Formyl Peptide Receptor-1 Activation Promotes Spontaneous, Premature Hypertension in Dahl Salt-Sensitive R

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Timeline of experiments for four groups of rats. The Dahl...

- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

- Cayman Chemical. Human Mineralocorticoid Receptor Reporter Assay System.

- Non-steroidal mineralocorticoid receptor antagonism for the treatment of cardiovascular and renal disease. idUS.

- Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity. PubMed.

- In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Bioactive Proteins and Peptides

- Inhibition of mTORC2 promotes natriuresis in Dahl salt-sensitive rats via the decrease of NCC and ENaC activity. PubMed Central.

- Revvity. Radiometric Ligand-Binding Assays.

- Transcriptional response of AR, GR and MR luciferase reporter cell...

- Approaches towards tissue-selective pharmacology of the mineralocorticoid receptor. British Journal of Pharmacology.

- The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)

- Cytotoxicity Assay Protocol. Protocols.io.

- Enhancement of Intrarenal Angiotensinogen in Dahl Salt-Sensitive R

- Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals. PubMed.

- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed Central.

Sources

- 1. In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Hydro-Ethanolic Leaf and Bark Extracts of Psychotria densinervia (K. Krause) Verdc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. Chronic Antagonism of the Mineralocorticoid Receptor Ameliorates Hypertension and End Organ Damage in a Rodent Model of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.br [scielo.br]

- 7. Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Enhancement of Intrarenal Angiotensinogen in Dahl Salt-Sensitive Rats on High Salt Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of Nonsteroidal Mineralocorticoid Receptor Antagonists

This guide provides a comprehensive overview of the discovery and development of nonsteroidal mineralocorticoid receptor antagonists (MRAs), intended for researchers, scientists, and professionals in drug development. It delves into the scientific rationale, key experimental workflows, and the evolution of this important class of therapeutic agents.

Part 1: The Rationale - Addressing Unmet Needs Beyond Steroidal MRAs

The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, primarily through the actions of its endogenous ligand, aldosterone.[1] Dysregulation of the MR signaling pathway is a key driver in the pathophysiology of various cardiorenal diseases, including hypertension, heart failure, and chronic kidney disease (CKD).[2]

For decades, steroidal MRAs like spironolactone and eplerenone have been the standard of care.[3] Spironolactone, the first-in-class MRA, effectively blocks the MR but suffers from a lack of selectivity, leading to hormonal side effects such as gynecomastia due to its interaction with androgen and progesterone receptors.[4][5] Eplerenone, a second-generation steroidal MRA, offered improved selectivity but with reduced potency.[6] A significant clinical limitation for both is the risk of hyperkalemia (elevated potassium levels), which requires careful patient monitoring and often leads to underdosing or discontinuation of therapy.[7]

This clinical landscape created a clear need for a new generation of MRAs with an improved safety and tolerability profile. The "third wave" of MRA discovery, which began about 50 years after the initial work on steroidal antagonists, focused on identifying novel, nonsteroidal compounds.[3][4] The primary goals were to develop agents with:

-

High Potency and Selectivity: Strong antagonism of the MR without significant off-target effects on other steroid receptors.

-

Novel Pharmacokinetic and Pharmacodynamic Properties: To potentially mitigate the risk of hyperkalemia and other side effects.[3]

-

Potent Anti-inflammatory and Anti-fibrotic Effects: To provide organ protection beyond simple blood pressure control.[7][8]

This endeavor led to the development of a new class of drugs: nonsteroidal MRAs.

Part 2: The Discovery Engine - A Modern High-Throughput Approach

Unlike the early discovery of steroidal MRAs, which relied heavily on in vivo experiments, the identification of nonsteroidal candidates was driven by modern high-throughput screening (HTS) of large chemical libraries.[4] This systematic approach allows for the rapid evaluation of millions of compounds to identify initial "hits" with the desired activity.[9]

The Drug Discovery Funnel

The discovery process for nonsteroidal MRAs can be visualized as a multi-stage funnel, designed to progressively filter and refine candidates based on increasingly stringent criteria.

Caption: A typical drug discovery funnel for nonsteroidal MRAs.

Key Experimental Protocols

1. Primary Screening: Cell-Based Reporter Gene Assays

The initial HTS campaign typically employs a cell-based reporter gene assay. This functional assay is crucial for identifying compounds that can block aldosterone-induced MR activation.[10][11]

-

Principle: Mammalian cells are engineered to express the human mineralocorticoid receptor (MR).[12][13] These cells also contain a reporter gene (e.g., luciferase) linked to a DNA sequence known as a mineralocorticoid response element (MRE).[14] When aldosterone activates the MR, the receptor binds to the MRE and drives the expression of the reporter gene, producing a measurable signal (e.g., light).[15] An antagonist will compete with aldosterone, preventing this process and reducing the signal.[12]

-

Self-Validating System:

-

Positive Control: Aldosterone is used to establish the maximum signal, confirming the assay system is responsive.

-

Negative Control: A vehicle (like DMSO) is used to establish the baseline signal.

-

Reference Antagonist: A known MRA like spironolactone or eplerenone is included to validate the assay's ability to detect antagonism.[12]

-

-

Step-by-Step Protocol:

-

Cell Plating: Plate the engineered reporter cells in a multi-well format (e.g., 384-well plates) suitable for HTS and allow them to adhere.

-

Compound Addition: Add compounds from the chemical library to the wells at a fixed concentration.

-

Agonist Challenge: Add a concentration of aldosterone known to produce a robust response (typically EC80, or 80% of the maximal effective concentration).

-

Incubation: Incubate the plates for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Signal Detection: Add a luciferase substrate and measure the resulting luminescence using a plate reader.

-

Data Analysis: Identify "hits" as compounds that significantly reduce the aldosterone-induced signal without causing cell toxicity.

-

2. Secondary Screening: Orthogonal and Selectivity Assays

Hits from the primary screen are then subjected to further testing to confirm their activity and assess their selectivity.

-

Radioligand Binding Assay: This assay directly measures the ability of a compound to bind to the MR ligand-binding domain (LBD).

-

Principle: A radiolabeled ligand (e.g., ³H-aldosterone) is incubated with a source of MR protein. The amount of radioactivity bound to the receptor is measured. Test compounds are added in increasing concentrations to compete with the radioligand. A potent antagonist will displace the radioligand at low concentrations.

-

Causality: This assay confirms that the functional antagonism observed in the reporter assay is due to direct binding to the receptor.

-

-

Selectivity Panel: To avoid the side effects of steroidal MRAs, it is critical to ensure that new compounds are selective for the MR.

-

Workflow: Hits are tested in binding or functional assays for other key nuclear hormone receptors, particularly the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).[16] Companies like Eurofins and INDIGO Biosciences offer panels for this purpose.[17][18]

-

Goal: Identify compounds with high affinity for the MR and significantly lower affinity (ideally >1000-fold difference) for other steroid receptors.

-

Part 3: From Lead to Candidate - The Role of Medicinal Chemistry

Once selective and potent hits are identified, medicinal chemistry teams work to optimize their properties. This involves synthesizing analogs of the initial hits to improve their Structure-Activity Relationship (SAR).

Key Chemical Scaffolds

Several distinct chemical scaffolds have emerged for nonsteroidal MRAs, with the dihydropyridine (DHP) derivatives being particularly successful.[19] Finerenone and esaxerenone, two clinically approved nonsteroidal MRAs, are based on this and related core structures.[3][5]

-

Finerenone (BAY 94-8862): A nonsteroidal MRA with a unique bulky structure that leads to a different binding mode compared to steroidal MRAs. This results in a distinct pattern of MR co-regulator recruitment and a potent blockade of fibrosis and inflammation.[7][16][20]

-

Esaxerenone (CS-3150): Another potent and selective nonsteroidal MRA developed from a different chemical series.[5]

The optimization process focuses on improving:

-

Potency (IC₅₀/Kᵢ): Lowering the concentration needed to inhibit the receptor.

-

Selectivity: Maximizing the affinity for MR over other receptors.

-

Pharmacokinetics (ADME): Ensuring the compound has good absorption, distribution, metabolism, and excretion properties, such as oral bioavailability and an appropriate half-life.[21]

-

Physicochemical Properties: Modifying the structure to achieve balanced distribution between the heart and kidneys, which may contribute to a better safety profile compared to steroidal MRAs that preferentially accumulate in the kidneys.[8][22]

Co-regulator Recruitment Assays

A key mechanistic difference between steroidal and nonsteroidal MRAs lies in how they affect the interaction of the MR with co-regulators.

-

Principle: Upon binding a ligand, the MR changes its conformation, which determines whether it recruits co-activator or co-repressor proteins to modulate gene transcription. Finerenone, for instance, is considered a "bulky" antagonist that sterically hinders the recruitment of co-activators, effectively blocking the transcriptional machinery.[16]

-

Experimental Approach: Assays like the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) can be used to measure the interaction between the MR-LBD and specific co-regulator peptides in the presence of a test compound. This provides insight into the compound's specific mechanism of antagonism.[23]

Caption: Mechanism of MR activation and nonsteroidal antagonism.

Part 4: In Vivo Validation and Clinical Translation

Promising lead compounds are advanced into preclinical in vivo models to assess their efficacy and safety in a physiological context.

Preclinical Models of Cardiorenal Disease

Rodent models are used to simulate human diseases where MR overactivation is a key factor. These models are essential for demonstrating that a candidate drug can produce the desired therapeutic effect. Common models include:

-

Uninephrectomy with Deoxycorticosterone Acetate (DOCA)-Salt: A model of hypertension and renal fibrosis.

-

Spontaneous Hypertensive Rats (SHR): A genetic model of hypertension.

-

Models of Diabetic Nephropathy: To assess renoprotective effects.

In these models, nonsteroidal MRAs have demonstrated potent anti-inflammatory and anti-fibrotic effects in both the heart and kidneys, often superior to those of steroidal MRAs at equinatriuretic (equivalent sodium-excreting) doses.[8]

Clinical Development

The ultimate validation of a new drug comes from rigorous clinical trials in humans. Several nonsteroidal MRAs have progressed through clinical development, with finerenone and esaxerenone being the most advanced.[24]

-

Finerenone: The clinical development program for finerenone is extensive, highlighted by two major Phase III trials, FIDELIO-DKD and FIGARO-DKD.[25][26] These trials collectively enrolled over 13,000 patients with CKD and type 2 diabetes.[25]

-

FIDELIO-DKD: Demonstrated that finerenone significantly reduced the risk of a composite renal endpoint (kidney failure, sustained eGFR decline, or renal death) by 18% compared to placebo.[25][26]

-

FIGARO-DKD: Showed that finerenone significantly reduced the risk of a composite cardiovascular endpoint (cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for heart failure).[27]

-

FINEARTS-HF: This trial is evaluating the efficacy of finerenone in patients with heart failure with preserved ejection fraction.[25]

-

-

Esaxerenone: Approved in Japan for the treatment of hypertension.[5]

-

ESAX-HTN Study: A Phase III trial that demonstrated the non-inferiority of esaxerenone to eplerenone in lowering blood pressure in patients with essential hypertension.[28]

-

ESAX-DN Study: A Phase III trial that showed esaxerenone significantly reduced the urinary albumin-to-creatinine ratio (UACR) in patients with type 2 diabetes and microalbuminuria, indicating a renoprotective effect.[5][29]

-

Quantitative Data Summary

| Compound | Class | MR Potency (IC₅₀) | Selectivity Profile | Key Clinical Indication(s) |

| Spironolactone | Steroidal | Potent | Low (binds to AR, PR) | Heart Failure, Hypertension |

| Eplerenone | Steroidal | Moderate | High | Heart Failure, Hypertension |

| Finerenone | Nonsteroidal | Potent | Very High | CKD in Type 2 Diabetes |

| Esaxerenone | Nonsteroidal | Very Potent | Very High | Hypertension, Diabetic Nephropathy |

Data compiled from multiple sources.[5][16][22][30]

Conclusion and Future Directions

The discovery of nonsteroidal MRAs represents a significant advancement in the treatment of cardiorenal diseases.[7][31] Through the systematic application of HTS, medicinal chemistry, and rigorous preclinical and clinical testing, a new class of drugs has been developed that offers potent and selective MR blockade with an improved safety profile compared to older steroidal agents. The success of finerenone and esaxerenone has validated this approach and paved the way for a new therapeutic option for millions of patients at high risk for cardiovascular and renal events.

Future research will likely focus on:

-

Exploring new indications: Evaluating nonsteroidal MRAs in other patient populations, such as non-diabetic CKD and different forms of heart failure.[26]

-

Combination therapies: Investigating the synergistic effects of nonsteroidal MRAs with other drug classes, such as SGLT2 inhibitors.[7]

-

Next-generation compounds: The ongoing search for new nonsteroidal MRAs with even more refined pharmacological profiles.[21]

This in-depth guide has outlined the core principles and methodologies that have driven the successful discovery and development of nonsteroidal mineralocorticoid receptor antagonists, providing a framework for future innovation in this critical therapeutic area.

References

-

Fuller, P. J., & Young, M. J. (2005). Mechanisms of mineralocorticoid action. Hypertension, 46(6), 1227-1235. Available from: [Link]

-

Pérez-Gordillo, F. L., et al. (2019). Advances in the Development of Non-steroidal Mineralocorticoid-receptor Antagonists. IntechOpen. Available from: [Link]

-

Kolkhof, P., et al. (2021). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal, 42(2), 152-161. Available from: [Link]

-

Agarwal, R., et al. (2022). Nonsteroidal MRAs in Cardiorenal Disease. Journal of the American College of Cardiology. Available from: [Link]

-

Pitt, B., et al. (2021). Cardiovascular Events with Finerenone in Kidney Disease and Type 2 Diabetes. New England Journal of Medicine, 385(24), 2252-2263. Available from: [Link]

-

Bakris, G. L., et al. (2020). Effect of Finerenone on Chronic Kidney Disease Outcomes in Type 2 Diabetes. New England Journal of Medicine, 383(23), 2219-2229. Available from: [Link]

-

Ito, S., et al. (2019). Double-Blind Randomized Phase 3 Study Comparing Esaxerenone (CS-3150) and Eplerenone in Patients With Essential Hypertension (ESAX-HTN Study). Hypertension, 74(1), 51-59. Available from: [Link]

-

Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125-T140. Available from: [Link]

-

Hoy, S. M. (2021). Finerenone: A Review in Chronic Kidney Disease in Type 2 Diabetes. Drugs, 81(15), 1793-1802. Available from: [Link]

-

Sano, M. (2020). Esaxerenone, a novel nonsteroidal mineralocorticoid receptor blocker (MRB) in hypertension and chronic kidney disease. Journal of Human Hypertension, 35(2), 148-156. Available from: [Link]

-

INDIGO Biosciences. (n.d.). Human MR Reporter Assay Kit. Retrieved from [Link]

-

An, J., & Tzagarakis-Foster, C. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. International Journal of Environmental Research and Public Health, 11(10), 10448-10473. Available from: [Link]

-

An, W., et al. (2023). The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction. Frontiers in Cardiovascular Medicine, 10, 1198593. Available from: [Link]

-

Clinical Trials Arena. (2019). Daiichi Sankyo’s Phase III trial of esaxerenone meets primary goal. Clinical Trials Arena. Available from: [Link]

-

Patsnap Synapse. (2025). What clinical trials have been conducted for Finerenone? Retrieved from [Link]

-

Wikipedia. (n.d.). Mineralocorticoid receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). Mineralocorticoid receptor antagonist. Retrieved from [Link]

Sources

- 1. BiblioBoard [openresearchlibrary.org]

- 2. ahajournals.org [ahajournals.org]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Esaxerenone, a novel nonsteroidal mineralocorticoid receptor blocker (MRB) in hypertension and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonsteroidal MRAs in Cardiorenal Disease - American College of Cardiology [acc.org]

- 8. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. caymanchem.com [caymanchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Mineralocorticoid receptor antagonists-pharmacodynamics and pharmacokinetic differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]

- 24. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What clinical trials have been conducted for Finerenone? [synapse.patsnap.com]

- 26. Finerenone: Will It Be a Game-changer? | CFR Journal [cfrjournal.com]

- 27. mdpi.com [mdpi.com]

- 28. ahajournals.org [ahajournals.org]

- 29. Daiichi Sankyo’s Phase III trial of esaxerenone meets primary goal [clinicaltrialsarena.com]

- 30. researchgate.net [researchgate.net]

- 31. Nonsteroidal Mineralocorticoid Receptor Antagonist Eliciting Cardiorenal Protection Is a New Option for Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Chloro-4-cyanophenyl)benzoic acid literature review

An In-Depth Technical Guide to 3-(3-Chloro-4-cyanophenyl)benzoic acid: Synthesis, Characterization, and Application as a Core Synthetic Scaffold

Introduction

This compound (CAS 1355247-06-1) is a substituted biphenyl carboxylic acid, a class of structures highly prevalent in medicinal chemistry.[1][2] While not extensively studied as a standalone therapeutic agent, its true value lies in its role as a key intermediate and structural scaffold for the synthesis of complex, high-value molecules. Its rigid biphenyl core, combined with strategically placed chloro, cyano, and carboxylic acid functional groups, provides a versatile platform for building molecules with tailored pharmacological properties.

The chloro and cyano groups on one phenyl ring offer specific electronic properties and potential hydrogen bonding interactions, while the benzoic acid moiety on the other ring provides a crucial handle for further chemical modification or for anchoring the molecule within a biological target's binding site. This guide, intended for researchers and drug development professionals, provides a detailed overview of the synthesis, characterization, and strategic application of this compound, using its role in the development of a clinical candidate as a case study.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1355247-06-1 | [3][4] |

| Molecular Formula | C₁₄H₈ClNO₂ | [3] |

| Molecular Weight | 257.67 g/mol | [3] |

| IUPAC Name | 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | [3] |

| InChI Key | MUZFISYMSYFCBF-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)C#N | [5] |

Synthesis and Purification Protocol

The creation of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[2][6][7]

Rationale for Synthetic Strategy

The Suzuki-Miyaura reaction couples an organoboron compound (in this case, a boronic acid) with an organohalide. For the synthesis of this compound, we couple 3-boronobenzoic acid with 2-chloro-4-bromobenzonitrile. This specific pairing is chosen for several reasons:

-

Reactivity: The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling, ensuring the reaction occurs selectively at the desired position.

-

Availability: Both starting materials are readily available from commercial suppliers.

-

Functional Group Tolerance: The palladium catalyst systems for Suzuki coupling are well-established to tolerate both the carboxylic acid and nitrile functional groups present in the reactants.[8]

Detailed Synthesis Workflow

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. This compound | 1355247-06-1 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-Chloro-4-cyanobenzoic acid | C8H4ClNO2 | CID 22612069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Safe Handling of 3-(3-Chloro-4-cyanophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide guidance on the safe handling of 3-(3-Chloro-4-cyanophenyl)benzoic acid. Due to the limited availability of specific safety and toxicological data for this compound, the recommendations herein are based on the known hazards of structurally related compounds, including substituted benzoic acids, chloroaromatics, and nitriles, as well as general principles of laboratory safety. It is imperative that this guide be used in conjunction with a thorough, site-specific risk assessment and that all laboratory activities are conducted by trained personnel.

Introduction and Compound Profile

This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a chlorinated and cyanated phenyl ring linked to a benzoic acid moiety, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of reactive functional groups necessitates a comprehensive understanding of its potential hazards to ensure safe handling in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1355247-06-1 | |

| Molecular Formula | C₁₄H₈ClNO₂ | |

| Molecular Weight | 273.68 g/mol | Inferred from formula |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to have low water solubility | [1] |

Hazard Identification and Risk Assessment

-

Benzoic Acid Moiety: Benzoic acid and its derivatives are known to cause skin and eye irritation.[2][3][4][5] Inhalation of dusts may lead to respiratory tract irritation.[6]

-

Chlorinated Aromatic Ring: Chloroaromatic compounds can exhibit varying degrees of toxicity. Thermal decomposition may release hazardous gases such as hydrogen chloride.[1]

-

Cyano Group (-CN): While the nitrile group in this compound is covalently bound to a benzene ring, which generally reduces its reactivity compared to inorganic cyanides, caution is still warranted. Some organic nitriles can be metabolized to release cyanide, posing a risk of systemic toxicity.

Presumptive GHS Hazard Classification (based on related compounds):

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[6][7][8] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[6][7] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Assumed) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6] |

Safe Handling and Engineering Controls

A proactive approach to safety through proper handling and engineering controls is paramount.

3.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][3][5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][8]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to minimize exposure.

| PPE | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[2][6][8] | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][6] Gloves must be inspected before use and disposed of properly after handling. | Prevents direct skin contact. |

| Body Protection | A lab coat or chemical-resistant apron.[2][6] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | For significant dust generation, a NIOSH-approved respirator may be necessary.[2] | Prevents inhalation of irritating dust. |

3.3. Hygiene Practices

-

Avoid inhalation of dust and direct contact with skin and eyes.[5][7]

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][5]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Contaminated clothing should be removed immediately and laundered before reuse.[1][9]

Storage and Disposal

Proper storage and waste management are critical to maintaining a safe laboratory environment.

4.1. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

4.2. Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials and spill debris should be collected in a sealed, properly labeled container for hazardous waste disposal.[9][10]

-

Do not dispose of the compound down the drain.[3]

Emergency Procedures

A well-defined emergency response plan is crucial.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol | | --- | --- | --- | | Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7] | | Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] If irritation persists, seek medical attention. | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. | | Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention. |

5.2. Spill Response

A tiered response is necessary depending on the scale of the spill.

Minor Spill (Small quantity, contained, no immediate respiratory hazard):

-

Alert personnel in the immediate area.

-

Don appropriate PPE (gloves, goggles, lab coat).

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10][11]

-

Carefully sweep or scoop the material into a designated hazardous waste container.[10]

-

Clean the spill area with soap and water.[10]

-

Dispose of all contaminated materials as hazardous waste.[9][10]

Major Spill (Large quantity, airborne dust, or in a poorly ventilated area):

-

Alert your supervisor and institutional safety office.

-

Restrict access to the spill area.[11]

-

If flammable, eliminate all ignition sources.[10]

-

Wait for trained emergency response personnel to handle the cleanup.[13]

Visualization of Workflows

Safe Handling Workflow

A streamlined workflow for the safe handling of this compound.

Emergency Spill Response Workflow

A decision-making workflow for responding to spills of this compound.

Conclusion

While this compound is a valuable compound for research and development, its handling demands a cautious and informed approach. By adhering to the principles of hazard assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can work with this compound safely and effectively. Continuous vigilance and adherence to established safety protocols are the cornerstones of a secure laboratory environment.

References

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

- Safety Data Sheet for 4-chloro-3-nitro-benzoic acid. (2025, September 6). Thermo Fisher Scientific.

- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 12). UK SDS Management Software.

-

Chemical Spill Response Procedure: What To Do. (2023, April 17). AOTC. Retrieved from [Link]

-

Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

-

HAZMAT Spill Response Procedures. (n.d.). Ion Science UK. Retrieved from [Link]

-

Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved from [Link]

-

3-Chloro-4-cyanobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Retrieved from [Link]

- Safety Data Sheet for 2-(4-Chlorophenyl-acetyl)benzoic acid. (2022, January 19). CymitQuimica.

-

3-Chloro-4-(2-cyanophenyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.